4-Amino-3-cyclohexylbutanoic acid hydrochloride
Overview
Description
4-Amino-3-cyclohexylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is a derivative of butanoic acid, featuring an amino group at the fourth position and a cyclohexyl group at the third position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclohexylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylacetic acid.
Amidation: The cyclohexylacetic acid undergoes amidation to form cyclohexylacetamide.
Reduction: The cyclohexylacetamide is then reduced to form 3-cyclohexylpropylamine.
Amination: The 3-cyclohexylpropylamine is further aminated to introduce the amino group at the fourth position, resulting in 4-amino-3-cyclohexylbutanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyclohexylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylbutanoic acid derivatives.
Reduction: Formation of cyclohexylbutanol derivatives.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
4-Amino-3-cyclohexylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclohexylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences metabolic pathways, including amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-phenylbutanoic acid hydrochloride
- 4-Amino-3-methylbutanoic acid hydrochloride
- 4-Amino-3-ethylbutanoic acid hydrochloride
Uniqueness
4-Amino-3-cyclohexylbutanoic acid hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-amino-3-cyclohexylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDGNVOUFQPTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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